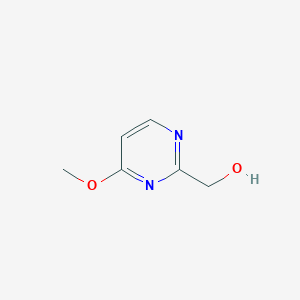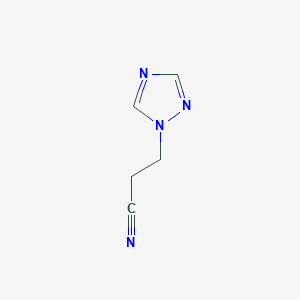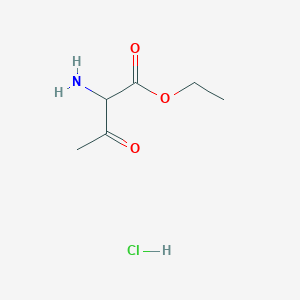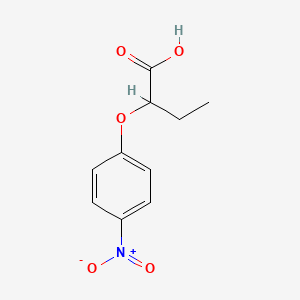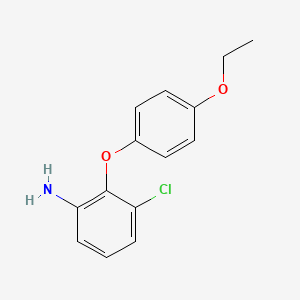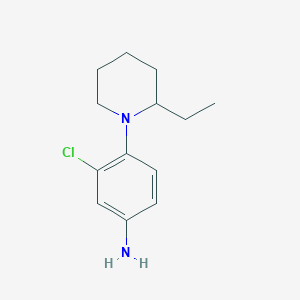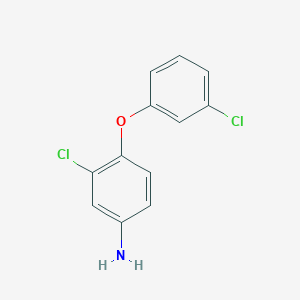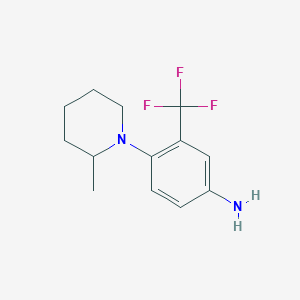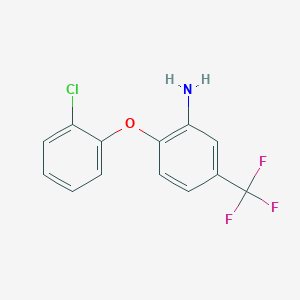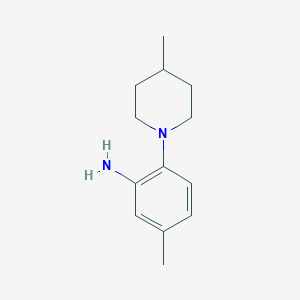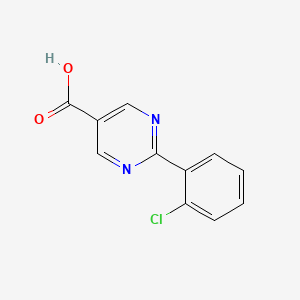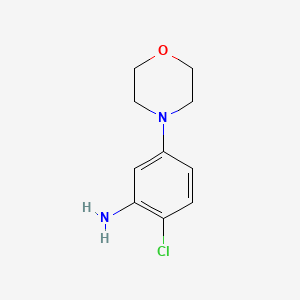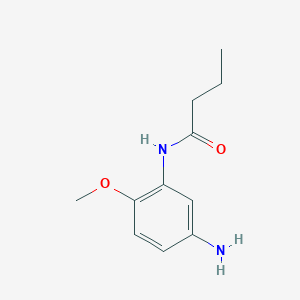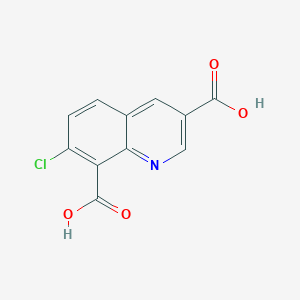
7-Chloroquinoline-3,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinoline-3,8-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 . It has an average mass of 251.623 Da and a monoisotopic mass of 250.998535 Da .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-3,8-dicarboxylic acid consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
7-Chloroquinoline-3,8-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 507.4±45.0 °C at 760 mmHg, and a flash point of 260.7±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 87 Å2 .Aplicaciones Científicas De Investigación
Anticonvulsant, Antinociceptive, and Anti-inflammatory Properties
7-Chloroquinoline derivatives have been synthesized and evaluated for various pharmacological properties. Wilhelm et al. (2014) synthesized 7-chloroquinoline-1,2,3-triazoyl carboxamides and found that these compounds exhibited anticonvulsant, antinociceptive, and anti-inflammatory activities, making them potential agents for combating seizures and acute pain (Wilhelm et al., 2014).
Antibacterial Properties
The antibacterial properties of 7-Chloroquinoline derivatives have been a significant area of research. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models and investigated their antibacterial properties against gram-positive and gram-negative strains (Al-Hiari et al., 2007). Moreover, Abdi et al. (2021) explored the synthesis of novel 7-chloroquinoline derivatives and evaluated their antibacterial and antioxidant activities, demonstrating significant potential against various bacterial strains (Abdi et al., 2021).
Antimalarial Applications
7-Chloroquinoline compounds have shown promise in antimalarial research. Clements et al. (2019) investigated multicomponent crystals formed from 7-chloroquinolines and aromatic acids, exploring their efficacy against Plasmodium falciparum (Clements et al., 2019). Similarly, Pérez et al. (2012) reported on cinnamic acid/chloroquinoline conjugates that exhibited potent in vitro activities against erythrocytic chloroquine-resistant Plasmodium falciparum (Pérez et al., 2012).
Anticancer Research
7-Chloroquinoline derivatives are also explored in anticancer research. Insuasty et al. (2013) synthesized N-acetyl and N-formyl-pyrazoline derivatives from 7-chloroquinoline and evaluated their antitumor and antimalarial activities, with some compounds showing remarkable antitumor activity (Insuasty et al., 2013).
Photodegradation in Aqueous Systems
Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including 7-chloroquinoline derivatives, in aqueous solutions, providing insights into the environmental impact and degradation pathways of these compounds (Pinna & Pusino, 2012).
Propiedades
IUPAC Name |
7-chloroquinoline-3,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDIAPHYHJMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536258 |
Source


|
| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-3,8-dicarboxylic acid | |
CAS RN |
90717-07-0 |
Source


|
| Record name | 7-Chloro-3,8-quinolinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
